![molecular formula C19H22Cl2O4 B12055261 Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane](/img/structure/B12055261.png)
Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisphenol F bis(3-chloro-2-hydroxypropyl) ether, qualitative standard, mixture of 3 isomers ortho-ortho, ortho-para, para-para, is a chemical compound used primarily as an additive in the synthesis of organosol resins. This compound helps prevent the thermal degradation of polymers during the removal of hydrochloric acid in organosol resins . It is also known by its synonym, Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisphenol F bis(3-chloro-2-hydroxypropyl) ether is synthesized through the reaction of Bisphenol F with epichlorohydrin under basic conditions. The reaction typically involves the use of a catalyst such as sodium hydroxide to facilitate the formation of the ether linkage .
Industrial Production Methods
In industrial settings, the production of Bisphenol F bis(3-chloro-2-hydroxypropyl) ether involves large-scale reactors where Bisphenol F and epichlorohydrin are reacted in the presence of a base. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Bisphenol F bis(3-chloro-2-hydroxypropyl) ether undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include ethers and alcohols.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include primary and secondary alcohols.
Scientific Research Applications
Bisphenol F bis(3-chloro-2-hydroxypropyl) ether is used in various scientific research applications, including:
Mechanism of Action
The mechanism by which Bisphenol F bis(3-chloro-2-hydroxypropyl) ether exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an endocrine disruptor by binding to hormone receptors and interfering with normal hormonal functions. It can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .
Comparison with Similar Compounds
Similar Compounds
- **Bisphenol A bis(2,3-dihydro
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether: Similar in structure but differs in the phenyl groups attached to the central carbon atom.
Bisphenol F bis(2,3-dihydroxypropyl) ether: Similar in structure but contains hydroxyl groups instead of chlorine atoms.
Properties
Molecular Formula |
C19H22Cl2O4 |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1-chloro-3-[4-[[4-(3-chloro-2-hydroxypropoxy)phenyl]methyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H22Cl2O4/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,22-23H,9-13H2 |
InChI Key |
VQXSOBIULOLCHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CCl)O)OCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


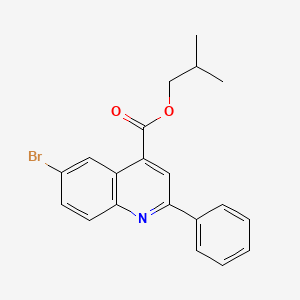
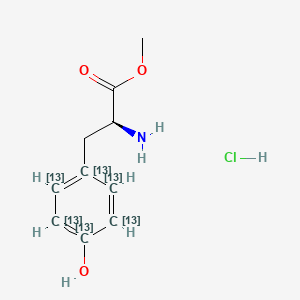
![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12055201.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12055209.png)
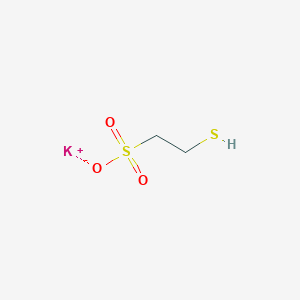

![3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055222.png)
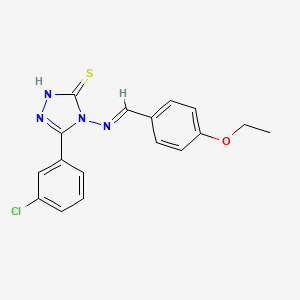
azolidine-2-carboxylic acid](/img/structure/B12055228.png)
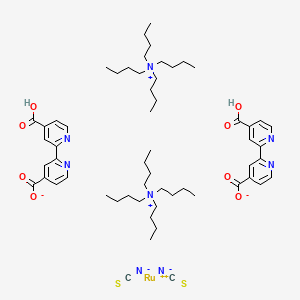
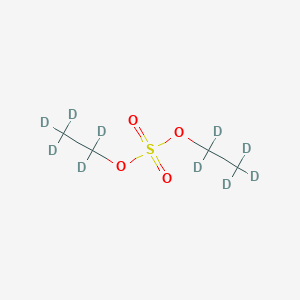
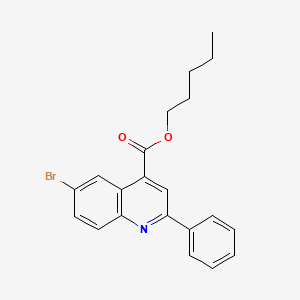
![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12055281.png)

